2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4
Overview
Description
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroethanol and 4-nitroaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydroxide.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production methods for deuterated compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of ethers or other substituted derivatives.
Reduction: Formation of 2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide-d4.
Oxidation: Formation of oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide: The non-deuterated version of the compound.
2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide: A reduced derivative.
2-(2-Chloroethoxy)-N-(4-methylphenyl)acetamide: A methyl-substituted analogue.
Uniqueness
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is unique due to the presence of deuterium, which makes it valuable for studying reaction mechanisms and metabolic pathways with greater precision.
Properties
IUPAC Name |
2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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